molecular formula C11H12O5 B14312132 (4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate CAS No. 112240-34-3

(4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate

Cat. No.: B14312132
CAS No.: 112240-34-3
M. Wt: 224.21 g/mol
InChI Key: QHGUNDCNSMHBMJ-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate is an organic compound with the molecular formula C11H12O5 It is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate typically involves the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with pyruvic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it may interact with enzymes and receptors involved in cellular signaling, thereby modulating various physiological processes.

Comparison with Similar Compounds

Uniqueness: (4-Hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

112240-34-3

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 2-oxopropanoate

InChI

InChI=1S/C11H12O5/c1-7(12)11(14)16-6-8-3-4-9(13)10(5-8)15-2/h3-5,13H,6H2,1-2H3

InChI Key

QHGUNDCNSMHBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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